

A Comparative Guide to PKMYT1 Inhibitors: Pkmyt1-IN-2 Versus the Field

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) has emerged as a compelling therapeutic target in oncology. As a key negative regulator of the G2/M cell cycle checkpoint, its inhibition offers a promising strategy to induce synthetic lethality in cancers with specific genetic vulnerabilities, such as CCNE1 amplification. This guide provides an objective comparison of **Pkmyt1-IN-2** against other notable PKMYT1 inhibitors, supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.

PKMYT1, a member of the Wee1 family of kinases, primarily functions by phosphorylating Cyclin-Dependent Kinase 1 (CDK1) on Threonine 14 (Thr14), and to a lesser extent Tyrosine 15 (Tyr15).[1][2] This inhibitory phosphorylation prevents the premature entry of cells into mitosis, allowing for DNA repair.[3][4] In cancer cells with a defective G1 checkpoint, there is an increased reliance on the G2/M checkpoint for survival, making them particularly vulnerable to PKMYT1 inhibition.[5]

Comparative Analysis of PKMYT1 Inhibitors

The landscape of PKMYT1 inhibitors is rapidly evolving, with several compounds in preclinical and clinical development. This section compares the biochemical potency, cellular activity, and selectivity of **Pkmyt1-IN-2** with other key inhibitors.



Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported biochemical IC50 values for various PKMYT1 inhibitors.

Inhibitor	PKMYT1 IC50 (nM)	Notes
Pkmyt1-IN-2 (Myt1-IN-2)	<10[6][7][8]	A potent inhibitor of PKMYT1.
RP-6306 (Lunresertib)	3.1 ± 1.2[9], 14[10]	A first-in-class, selective, and orally bioavailable inhibitor currently in clinical trials.
Compound A30	3[11]	A novel, highly potent inhibitor.
EVT-0003023	Sub-nanomolar[12]	A preclinical candidate with high potency and selectivity.
ACR-2316	Not specified for PKMYT1 alone	A dual WEE1/PKMYT1 inhibitor with high cellular potency.
PKHD-5	3.15 ± 0.21[10]	A dual inhibitor of PKMYT1 and HDAC2.
MY-14	2[13]	A novel inhibitor with significant anti-proliferative efficacy.

Cellular Activity and Selectivity

Beyond biochemical potency, the activity of an inhibitor in a cellular context and its selectivity over other kinases, particularly the closely related WEE1 kinase, are crucial for its utility as a research tool and potential therapeutic.

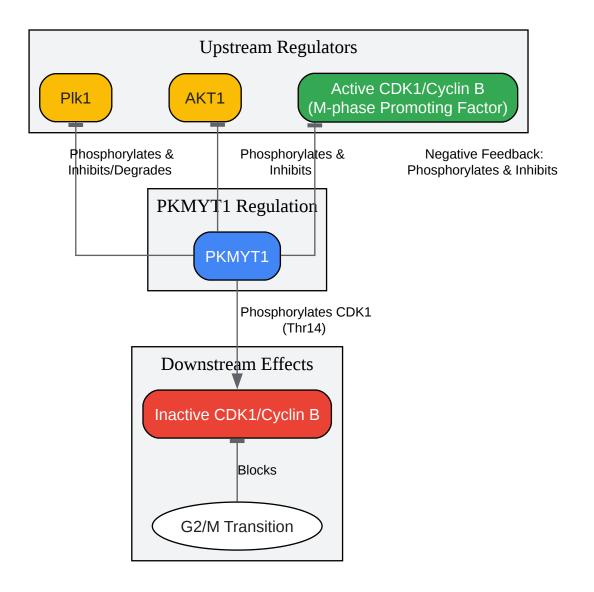


Inhibitor	Cellular Potency (IC50/EC50)	Selectivity Profile
Pkmyt1-IN-2 (Myt1-IN-2)	22 nM (HCC1569 cells)[14]	Data on broad kinase selectivity is limited in publicly available sources.
RP-6306 (Lunresertib)	2.5 ± 0.8 nM (NanoBRET EC50)[9]	Highly selective for PKMYT1 over WEE1 (>1,920-fold).[9] Also shows high selectivity against a broad panel of other kinases.
Compound A30	Strong antiproliferative effects in CCNE1-amplified tumor cells[11]	Demonstrates excellent selectivity at both the kinase and cellular levels.[11]
EVT-0003023	Not specified	Reported to have best-in-class selectivity over key off-targets, including WEE1.[15][16]
ACR-2316	24 nM (cell viability)[17]	A dual WEE1/PKMYT1 inhibitor, designed for balanced inhibition of both kinases.

Signaling Pathway and Experimental Workflows PKMYT1 Signaling Pathway

PKMYT1 is a critical node in the G2/M cell cycle checkpoint signaling pathway. Its activity is modulated by upstream kinases, and its primary downstream target is CDK1.







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